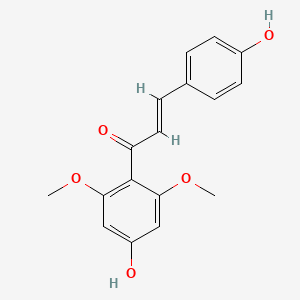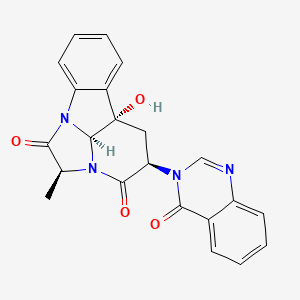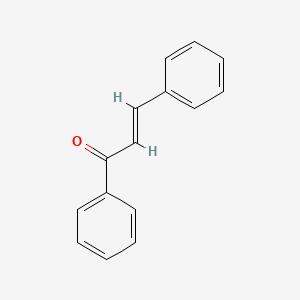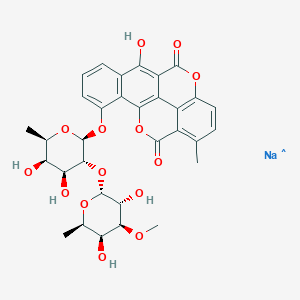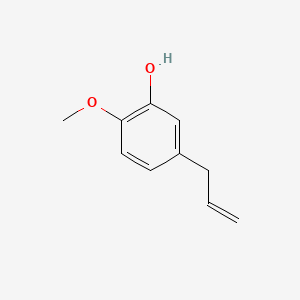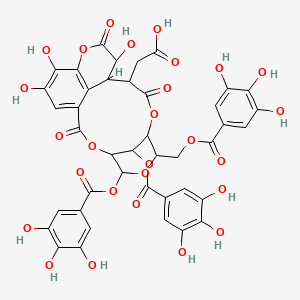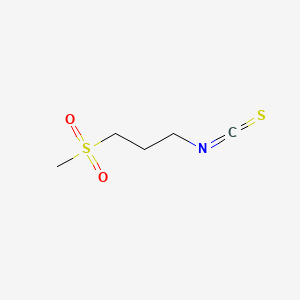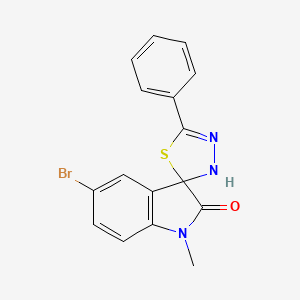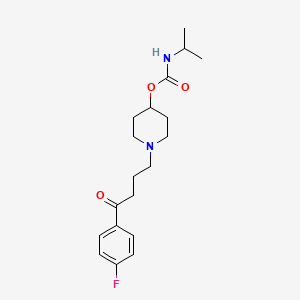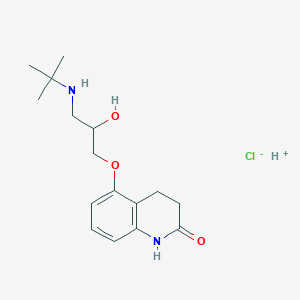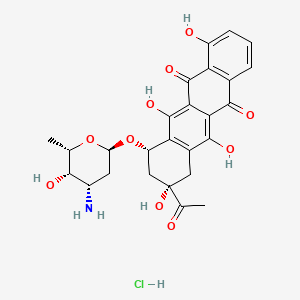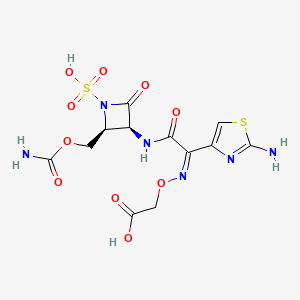![molecular formula C21H21FN2O4S B1668647 2-[3-[(4-氟苯基)磺酰基-甲基氨基]-1,2,3,4-四氢咔唑-9-基]乙酸 CAS No. 844639-57-2](/img/structure/B1668647.png)
2-[3-[(4-氟苯基)磺酰基-甲基氨基]-1,2,3,4-四氢咔唑-9-基]乙酸
描述
The compound “2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid” is also known by other names such as tm30089 and CAY10471 . It has a molecular formula of C21H21FN2O4S and a molecular weight of 416.5 g/mol . This compound is an analog of BAY-u3405, which contains modifications that increase both its selectivity and potency for the human DP2 (CRTH2/DP2) receptor .
Molecular Structure Analysis
The IUPAC name of the compound is 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid . The InChI string and the Canonical SMILES provide more information about the molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 416.47 . Unfortunately, I was unable to find more specific physical and chemical properties of this compound.科学研究应用
1. 在碳水化合物化学中的用途
与本化合物相关的 2-[(4-氟苯基)磺酰]乙氧羰基 (Fsec) 基团已被合成并评估其在碳水化合物化学中保护羟基的潜力。发现该化合物的衍生物 Fsec-Cl 可以有效保护 4-氟苄醇,并在酸性条件下表现出稳定性,使其可用于合成复杂的碳水化合物,如 6-氨基己基半乳糖苷 (Spjut, Qian, & Elofsson, 2010)。
2. 在醛糖还原酶抑制中的作用
与 2-[3-[(4-氟苯基)磺酰基-甲基氨基]-1,2,3,4-四氢咔唑-9-基]乙酸在结构上相似的化合物已被探索为醛糖还原酶抑制剂 (ARI)。这些 ARI 被研究用于治疗糖尿病并发症的潜力。该研究证明了这些化合物的显着抑制活性,突出了它们的药学潜力 (Alexiou & Demopoulos, 2010)。
3. 在结构分析中的应用
包括与本化合物相似的化合物在内的单氟小分子的结构方面已经对其独特的分子构型和氢键模式进行了研究。这项研究有助于更深入地了解在各种化学环境中的分子相互作用和稳定性 (Burns & Hagaman, 1993)。
4. 在光解转化中
已经探索了与 2-[3-[(4-氟苯基)磺酰基-甲基氨基]-1,2,3,4-四氢咔唑-9-基]乙酸在结构上相关的螺环和吡唑化合物的化学行为,包括热、酸催化和光解条件。这项研究对于理解这些化合物在不同条件下的反应性和转化途径非常重要 (Vasin 等,2014)。
5. 在液相色谱分析中
与本化合物在结构上相关的 2-芳基丙酸的衍生物在高效液相色谱中用于对映体分离的研究。这突出了其在分析化学中的潜力,特别是在复杂混合物的分离和分析中 (Fukushima 等,1997)。
属性
IUPAC Name |
2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCTKXGRVNXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid | |
CAS RN |
627865-18-3 | |
| Record name | CAY-10471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627865183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAY-10471 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F449K9EB2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



